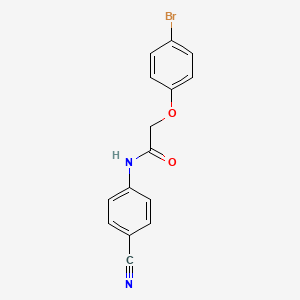![molecular formula C14H17N3O B7644883 2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)
2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is an organic compound with the molecular formula C14H17N3O It is a derivative of benzonitrile, featuring a piperazine ring substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-acetylpiperazine with a benzonitrile derivative. One common method includes the following steps:
Preparation of 4-acetylpiperazine: This can be synthesized by reacting piperazine with acetic anhydride under controlled conditions.
Formation of the target compound: The 4-acetylpiperazine is then reacted with a benzonitrile derivative, such as 2-chloromethylbenzonitrile, in the presence of a base like potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Phenylpiperazin-1-yl)methyl]benzonitrile: Similar structure but with a phenyl group instead of an acetyl group.
2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile: Similar structure but with a methyl group instead of an acetyl group.
Uniqueness
2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other piperazine derivatives and potentially useful in specific applications where the acetyl group plays a crucial role.
Properties
IUPAC Name |
2-[(4-acetylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-12(18)17-8-6-16(7-9-17)11-14-5-3-2-4-13(14)10-15/h2-5H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGLIVIJBLPVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
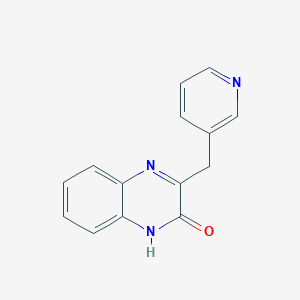
![(2S)-2-[(4-iodobenzoyl)amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B7644803.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)
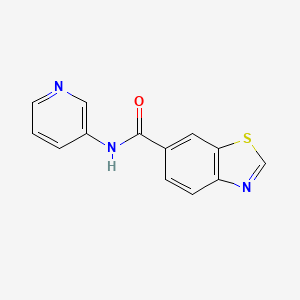
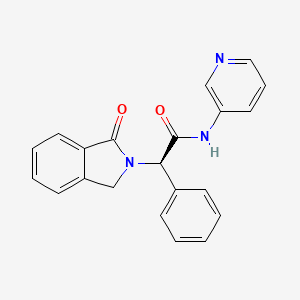
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)


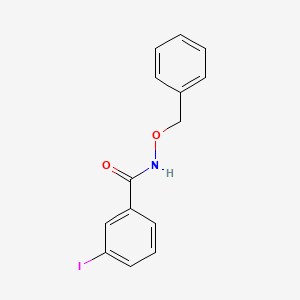
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7644864.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]-N-[2-(2-methoxyethylamino)-2-oxoethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B7644875.png)
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)
